molecular formula C12H11F3N2O2 B13116083 Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate

Cat. No.: B13116083
M. Wt: 272.22 g/mol
InChI Key: BBQYGXRPMLVVGN-LLVKDONJSA-N
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Description

Methyl 3,3,3-trifluoro-2-(indol-3-yl)alaninate is a fluorinated alanine derivative featuring a trifluoromethyl group at the β-position and an indole substituent at the α-carbon. Its molecular formula is C₁₃H₁₃F₃N₂O₂ (molecular weight: 286.26) . The compound is part of a broader class of fluorinated amino acid esters, which are pivotal in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

Synthetic routes for this compound often involve multicomponent reactions (MCRs), leveraging indoleninium ions or aryl(indol-3-yl)methylium tetrafluoroborates as intermediates. For instance, highlights the use of MCRs with isocyanides and alcohols to generate structurally related imidates and acetamides .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1

InChI Key

BBQYGXRPMLVVGN-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)N

Canonical SMILES

COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 2,2,2-Trifluoro-1-(indol-3-yl)ethanol with Malonate Derivatives

A highly diastereoselective synthesis approach involves the reaction of 2,2,2-trifluoro-1-(indol-3-yl)ethanol with sodium salts of diethyl 2-substituted malonates to form diester intermediates, which upon hydrolysis and acidification yield the target trifluoromethylated alaninate derivatives with high stereoselectivity.

  • Step 1: Formation of Diesters
    2,2,2-trifluoro-1-(indol-3-yl)ethanol reacts with sodium salts of diethyl 2-substituted malonates (e.g., ethyl acetamidomalonate) in toluene at 90–100°C, producing diester compounds such as diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates in moderate to high yields (41–95%) depending on the substituent.

  • Step 2: Hydrolysis and Decarboxylation
    The diesters are hydrolyzed using aqueous sodium hydroxide (2N NaOH) in dioxane at 40°C for 24 hours, followed by acidification with concentrated hydrochloric acid to pH 3–4. This process leads to selective decarboxylation, yielding monocarboxylic acid derivatives with high diastereoselectivity (up to 97:3 diastereomeric ratio).

Table 1. Yields and Diastereoselectivity of Diester Hydrolysis and Decarboxylation

Compound Substituent (R') Diester Yield (%) Acid Yield (%) Diastereomeric Ratio (Major:Minor)
la NHAc 55 91 97:3
lb OH 95 89 97:3
lc Me 41 75 58:42

This method is noted for its ability to introduce the trifluoromethyl group selectively and achieve high stereochemical control, which is crucial for biological activity.

Metal-Catalyzed Decomposition of Trifluorodiazo Compounds Followed by Amine Insertion

Another synthetic route involves the rhodium-catalyzed decomposition of methyl 3,3,3-trifluoro-2-diazopropionate, followed by insertion of the resulting carbene intermediate into amides or amines to form protected β-trifluoroalanine derivatives.

  • This method provides high yields of trifluoroalanine derivatives but typically results in racemic mixtures.
  • Subsequent steps involve selective hydrolysis and deprotection to yield the free trifluoroalanine derivatives.
  • Attempts at enantioselective synthesis using chiral amines have been made, but stereochemical integrity can be lost during isomerization steps.

Synthesis via Schiff Base Formation and Ketimine Hydrolysis

A well-documented approach uses the condensation of ethyl trifluoropyruvate with amines (e.g., N-(1-phenyl)ethylamine) to form Schiff bases, which isomerize to ketimines. Selective hydrolysis of these ketimines followed by ester deprotection yields trifluoroalanine derivatives.

  • This method allows for the preparation of racemic trifluoroalanine in excellent yields.
  • Enantioselective variants have been attempted using chiral amines, but maintaining stereochemical purity remains challenging.

Enzymatic Resolution and Lipase-Catalyzed Methods

Enzymatic resolution of racemic mixtures of fluorinated alanine esters has been reported as a strategy to obtain optically pure trifluoroalanine derivatives.

  • Lipase L and subtilisin enzymes have been employed to selectively hydrolyze or resolve racemic methyl esters.
  • These methods provide high enantiomeric excess (up to 95% e.e.) and are useful for producing enantiomerically enriched trifluoromethylated amino acid derivatives.

Reduction of Chiral Imines and Sulfoxide Intermediates

Chiral imines derived from trifluoropyruvates and sulfoxide auxiliaries have been reduced using selective hydride reagents (e.g., sodium borohydride, L-Selectride) to yield fluorinated amino alcohols, which upon further oxidation and deprotection afford trifluoroalanine derivatives with good diastereoselectivity and yield.

  • This approach provides a stereoselective route to trifluoromethylated alanines.
  • The use of chiral auxiliaries and selective reduction steps allows control over stereochemistry.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Reaction of 2,2,2-trifluoro-1-(indol-3-yl)ethanol with malonates Sodium salts of diethyl malonates, NaOH hydrolysis, acidification 41–95 (diesters), 75–91 (acids) Up to 97:3 diastereomeric ratio High stereoselectivity, decarboxylation step
Rhodium-catalyzed decomposition of trifluorodiazo compounds Rhodium acetate, amides/amines insertion High Racemic Efficient but racemic mixtures
Schiff base formation and ketimine hydrolysis Ethyl trifluoropyruvate, amines, hydrolysis Excellent Racemic Straightforward, racemic products
Enzymatic resolution Lipase L, subtilisin enzymes Moderate to high High enantiomeric excess Useful for optical purity
Reduction of chiral imines/sulfoxides Sodium borohydride, L-Selectride, chiral auxiliaries Good High diastereoselectivity Stereocontrolled synthesis

Research Findings and Notes

  • The trifluoromethyl group substitution in the alaninate side chain significantly affects the stereochemical outcome and biological activity of the resulting compounds.
  • Diastereoselective syntheses such as the malonate-based method provide valuable access to stereochemically defined trifluoromethylated amino acids, which are important for medicinal chemistry applications.
  • Enzymatic and chiral auxiliary methods offer routes to enantiomerically enriched products, critical for pharmaceutical relevance.
  • Metal-catalyzed carbene insertion methods are efficient but often require additional steps to achieve stereochemical purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates for peptide synthesis.

Reaction Conditions Reagents Outcome Source
Acidic hydrolysis (HBr/AcOH)HBr in acetic acid, 80°CCleavage of ester to carboxylic acid ,
Basic hydrolysis (NaOH/MeOH)1 M NaOH in methanol, refluxFormation of sodium carboxylate intermediate,

For example, deprotection of intermediates under acidic conditions (HBr/AcOH) is a key step in synthesizing unprotected fluorinated amino acids .

Nucleophilic Substitution

The trifluoromethyl group and indole ring influence reactivity in nucleophilic environments.

Fluorine Displacement

The C–F bond in the trifluoromethyl group can participate in substitution reactions under specific conditions:

Substrate Nucleophile Conditions Product Yield
Methyl 3,3,3-trifluoroalaninateNaN₃ (sodium azide)Phase-transfer catalysis, RT3-azidoalanine derivative78%

Oxidation of Indole

The indole ring can be oxidized to form oxindole derivatives:

Oxidizing Agent Conditions Product Yield
Selectfluor™Aqueous media, 25°C3-Fluorooxindole51%
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°CEpoxide intermediate65%

Selectfluor™ is particularly effective for oxidative fluorination without epimerization .

Reduction of Azides

Azide intermediates are reduced to amines:

Reduction Method Catalyst/Reagent Product Yield
Catalytic hydrogenationH₂, Pd/C3-Aminoalanine derivative89%

Deprotection Strategies

The compound’s protective groups (e.g., Boc, benzyl esters) are cleaved under controlled conditions:

Protective Group Deprotection Method Conditions Outcome
Boc (tert-butoxycarbonyl)HBr/AcOH80°C, 2 hoursFree amine
Benzyl esterH₂, Pd/CRT, 12 hoursFree carboxylic acid

Simultaneous deprotection of multiple groups (e.g., HBr/AcOH) is efficient for generating unprotected amino acids .

Side Reactions and Challenges

  • Cyclization : Nucleophilic N-acyloxy moieties can lead to pyrroloindole byproducts under fluorination conditions .

  • Epimerization : Unprotected stereocenters may racemize under basic conditions, mitigated by steric hindrance from the CF₃ group .

Comparative Reactivity

Reaction Type Methyl 3,3,3-trifluoro-2-(indol-3-yl)alaninate Non-Fluorinated Analog
Ester hydrolysis rate (t₁/₂)2.5 hours (pH 7.4)0.8 hours (pH 7.4)
Oxidative stabilityResistant to air oxidationProne to oxidation

Mechanistic Insights

  • Fluorination : Electrophilic fluorination (Selectfluor™) proceeds via a radical or ionic pathway, depending on substrate protection .

  • Hydrolysis : Acid-catalyzed ester cleavage involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate is being explored as a lead compound for developing novel pharmaceuticals due to its potential interactions with biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in metabolic pathways, which is crucial for understanding its mechanism of action.
  • Anticancer Activity : The indole ring present in the compound is known for its role in various biological processes, including enzyme inhibition and receptor modulation. Research suggests that derivatives of indole compounds can exhibit anticancer properties by interfering with cancer cell proliferation pathways .
  • Antimalarial Potential : Recent studies have identified the compound's potential as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a validated target for developing new treatments against malaria . Its efficacy against Plasmodium species has been demonstrated through high-throughput screening campaigns.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound exhibited significant enzyme inhibition activity against specific targets involved in metabolic disorders. This was assessed through various biochemical assays that measured the compound's effect on enzyme kinetics.
  • Fluorine Substitution Effects : Research on fluorinated compounds has shown that the presence of a trifluoromethyl group can enhance binding affinity to biological targets compared to non-fluorinated analogs. This property is critical for designing drugs with improved efficacy and selectivity .

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Indole vs. Thienyl/Furyl Substituents : The indole group in the target compound provides aromaticity and hydrogen-bonding capability, unlike thienyl or furyl analogs, which exhibit weaker π-π stacking but higher electron-withdrawing effects .
  • Trifluoroacetyl vs. Sulfonyl Protecting Groups: N-Trifluoroacetyl derivatives (e.g., C₆H₅F₆NO₃) are more electron-deficient than sulfonyl-protected analogs (e.g., C₁₈H₁₅F₃N₂O₄S), influencing their reactivity in nucleophilic substitutions .

Research Findings and Challenges

  • Metabolic Stability: Fluorination at the β-position significantly reduces metabolic degradation compared to non-fluorinated analogs (e.g., ’s methyl 2-amino-3,3,3-trifluoropropanoate) .
  • Toxicity Concerns: N-Trifluoroacetyl derivatives (e.g., C₆H₅F₆NO₃) may generate toxic trifluoroacetate byproducts, limiting their in vivo use .

Biological Activity

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an indole moiety attached to an alanine backbone with a trifluoromethyl group. The molecular formula is C12_{12}H12_{12}F3_3N2_2O2_2, and it has a molecular weight of approximately 272.22 g/mol. The trifluoromethyl group enhances the lipophilicity and stability of the compound, making it more effective in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole ring is known for its role in modulating biological processes such as enzyme inhibition and receptor binding. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to certain receptors, influencing signaling pathways critical for various physiological processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anticancer Properties :
    • Indole derivatives are often investigated for their ability to inhibit tumor growth. Preliminary studies indicate that this compound may exhibit significant anticancer activity against various cancer cell lines.
    • In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
  • Neuroprotective Effects :
    • Compounds containing indole structures have been associated with neuroprotective properties. This compound may protect neuronal cells from damage due to oxidative stress or inflammation.
  • Anti-inflammatory Activity :
    • Initial findings suggest that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Experimental Results

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphocyte leukemia), and L1210 (murine leukemia). Results indicated that the compound exhibits dose-dependent cytotoxicity with IC50_{50} values suggesting significant potency against these cell lines .
Cell LineIC50_{50} Value (μM)
HeLa15.0
CEM10.5
L121012.0
  • Mechanistic Studies : Docking studies revealed that the compound interacts with specific amino acid residues in target proteins, confirming its potential mechanism of action through enzyme inhibition and receptor modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate, and how do protecting groups influence yield?

  • Methodological Answer : Synthesis typically involves coupling indole-3-carbaldehyde with trifluoromethyl alanine precursors. Protecting groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) are critical for stabilizing the amino group during reactions. For example, Boc protection under anhydrous conditions with N,N-dicyclohexylcarbodiimide (DCC) improves yields by preventing side reactions . Post-synthesis, deprotection with trifluoroacetic acid (TFA) or HCl/MeOH is required.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Essential for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm).
  • ¹H NMR : Indole protons appear as doublets (δ ≈ 7.1–7.5 ppm), while the methyl ester resonates at δ ≈ 3.7 ppm.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The ester group is prone to hydrolysis. Store at -20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMF or DCM). Stability tests via HPLC over 30 days show <5% degradation under these conditions. Avoid aqueous buffers unless stabilized at pH 5–6 .

Advanced Research Questions

Q. What strategies resolve enantiomers of fluorinated alanine derivatives like this compound?

  • Methodological Answer : Chiral resolution using quinine-based salts (e.g., quinine hydrochloride) effectively separates enantiomers via diastereomeric crystallization, as demonstrated for 3-fluoro-DL-alanine derivatives . Alternatively, chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves >98% enantiomeric excess (ee).

Q. How can structure-activity relationships (SAR) be studied for indole-modified fluorinated alanines?

  • Methodological Answer :

  • Comparative analogs : Synthesize derivatives with substituents on the indole ring (e.g., 2-methylindole or 5-methoxyindole) and compare bioactivity .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of fluorine substitution on binding affinity to target enzymes .

Q. What experimental designs mitigate contradictions in reported synthetic yields?

  • Methodological Answer :

  • Reaction monitoring : Use in situ FTIR to track carbonyl intermediates and optimize reaction time.
  • Reproducibility checks : Compare yields across solvents (e.g., THF vs. DMF) and catalysts (e.g., HATU vs. EDCI). Contradictions often arise from trace moisture or oxygen; strict anhydrous conditions improve consistency .

Q. How can the compound’s metabolic stability be assessed in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t₁/₂) <30 minutes suggests rapid esterase-mediated hydrolysis.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, critical for drug development .

Critical Considerations

  • Handling Fluorinated Compounds : Use glove boxes for air-sensitive steps; fluorine substituents increase reactivity with nucleophiles .
  • Data Validation : Cross-check crystallographic data (SHELXL outputs) with spectroscopic results to confirm structural assignments .

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